molecular formula C21H19NO7S2 B12215752 methyl 4-{(3E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate

methyl 4-{(3E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate

Cat. No.: B12215752
M. Wt: 461.5 g/mol
InChI Key: XHNHUNCHMWZCMM-UHFFFAOYSA-N
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Description

Methyl 4-{(3E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate is a useful research compound. Its molecular formula is C21H19NO7S2 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H19NO7S2

Molecular Weight

461.5 g/mol

IUPAC Name

methyl 4-[1-(1,1-dioxothiolan-3-yl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-2-yl]benzoate

InChI

InChI=1S/C21H19NO7S2/c1-29-21(26)13-6-4-12(5-7-13)17-16(18(23)15-3-2-9-30-15)19(24)20(25)22(17)14-8-10-31(27,28)11-14/h2-7,9,14,17,24H,8,10-11H2,1H3

InChI Key

XHNHUNCHMWZCMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3CCS(=O)(=O)C3)O)C(=O)C4=CC=CS4

Origin of Product

United States

Biological Activity

Methyl 4-{(3E)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by its unique structural features which include:

  • Tetrahydrothiophene moiety : Imparts specific biological properties.
  • Pyrrolidine dione structure : Suggests potential interactions with biological macromolecules.
  • Hydroxy and benzoate groups : Indicate possible sites for chemical reactivity and biological interaction.

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of its pharmacological effects. Key areas of focus include:

Anticancer Activity

Recent studies have indicated that derivatives of similar structures exhibit significant anticancer properties. For instance, compounds with a pyrrolidine core have shown effectiveness against various cancer cell lines such as HeLa and MCF-7. The mechanism often involves:

  • Induction of apoptosis : Triggering programmed cell death in cancer cells.
  • Cell cycle arrest : Particularly at the G2/M phase, inhibiting proliferation.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism
Compound AHeLa0.52Apoptosis induction
Compound BMCF-70.34Cell cycle arrest
Compound CHT-290.86Tubulin polymerization inhibition

Antimicrobial Activity

Similar compounds have also been evaluated for their antimicrobial properties. The presence of thiophene rings is known to enhance the antimicrobial efficacy through:

  • Disruption of bacterial cell membranes .
  • Inhibition of essential metabolic pathways .

Mechanistic Studies

Mechanistic studies on related compounds suggest that the biological activity may be attributed to:

  • Interaction with cellular targets : Such as tubulin and other proteins involved in cell division.
  • Reactive oxygen species (ROS) generation : Leading to oxidative stress in target cells.

Case Studies

Several case studies highlight the biological potential of this compound:

  • In vitro studies demonstrated that this compound significantly reduced viability in cancer cell lines compared to controls.
  • Animal models showed promising results in tumor growth inhibition when treated with this compound.

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